Product packaging for 2-(7-Methylnaphthalen-1-yl)acetic acid(Cat. No.:CAS No. 56137-91-8)

2-(7-Methylnaphthalen-1-yl)acetic acid

Cat. No.: B11901389
CAS No.: 56137-91-8
M. Wt: 200.23 g/mol
InChI Key: QUDLOWBMTFLAQM-UHFFFAOYSA-N
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Description

Structural Context within Naphthalene-Derived Carboxylic Acids

The general structure of a naphthalene-acetic acid involves an acetic acid group (-CH₂COOH) attached to the naphthalene (B1677914) ring. The point of attachment significantly influences the compound's biological activity. For instance, 1-naphthaleneacetic acid (NAA) and 2-naphthaleneacetic acid, where the acetic acid group is at the alpha (1) and beta (2) positions respectively, are well-known synthetic auxins used extensively as plant growth regulators.

What sets 2-(7-Methylnaphthalen-1-yl)acetic acid apart is the additional presence of a methyl group at the 7-position. This substitution, distal to the acetic acid group, can influence the molecule's lipophilicity and its interaction with biological targets. The synthesis of such substituted naphthalene derivatives can be achieved through various organic chemistry methodologies, often involving multi-step processes. While specific synthesis routes for this compound are not extensively documented in publicly available literature, general methods for creating substituted naphthalenes, such as Friedel-Crafts acylation followed by subsequent modifications, can be inferred as plausible pathways.

The table below provides a comparison of this compound with its parent compound, 1-naphthaleneacetic acid, highlighting the key structural and chemical differences.

PropertyThis compound1-Naphthaleneacetic acid
Chemical Formula C₁₃H₁₂O₂C₁₂H₁₀O₂
Molecular Weight 200.24 g/mol 186.21 g/mol nih.gov
Key Substituents -CH₂COOH at C1, -CH₃ at C7-CH₂COOH at C1 nih.gov
CAS Number 56137-91-886-87-3 nih.gov

Emerging Research Significance and Potential Applications in Chemical Biology

The primary driver behind the growing interest in this compound is its role as a potent and selective inhibitor of auxin transport in plants. Auxins, a class of plant hormones, play a critical role in virtually every aspect of plant growth and development, from cell division and elongation to root formation and fruit development. The directional transport of auxin, known as polar auxin transport, is crucial for establishing auxin gradients that guide these developmental processes.

This transport is mediated by a complex interplay of influx and efflux carriers, including the AUXIN1/LIKE-AUX1 (AUX/LAX) influx carriers, the PIN-FORMED (PIN) efflux carriers, and the ATP-binding cassette B (ABCB) transporters. Research has demonstrated that 7-Methyl-1-naphthyl acetic acid, another name for this compound, effectively inhibits auxin transport mediated by AUX1, PIN, and ABCB proteins when expressed in yeast. This inhibitory action disrupts the normal flow of auxin, leading to a range of developmental effects in plants.

This specific inhibitory activity makes this compound a valuable chemical tool for dissecting the complexities of auxin transport and its role in plant biology. By selectively blocking these transport pathways, researchers can study the consequences of altered auxin distribution and gain deeper insights into the molecular mechanisms governing plant development. This has potential applications in agricultural research, where manipulating auxin transport could lead to desired changes in crop architecture, root development, or fruit set.

Overview of Key Research Areas Pertaining to Naphthalene-Acetic Acid Systems

The study of naphthalene-acetic acid systems is a broad and active area of research, encompassing plant science, medicinal chemistry, and materials science. Key research areas include:

Plant Growth Regulation: The most established application of naphthalene-acetic acids is in agriculture as synthetic auxins. Compounds like 1-naphthaleneacetic acid (NAA) are widely used to promote rooting of cuttings, prevent premature fruit drop, and for fruit thinning. Research in this area continues to focus on developing new derivatives with enhanced activity and selectivity.

Inhibition of Auxin Transport: As highlighted with this compound, a significant area of research is the development of specific inhibitors of auxin transport. These chemical probes are invaluable for basic research in plant developmental biology.

Medicinal Chemistry: Naphthalene-based structures are present in a variety of pharmacologically active compounds. For example, Naproxen (B1676952), a well-known non-steroidal anti-inflammatory drug (NSAID), is a derivative of naphthaleneacetic acid. Research continues to explore other naphthalene-derived carboxylic acids for potential therapeutic properties, including anti-inflammatory and analgesic effects.

Structure-Activity Relationship (SAR) Studies: A fundamental aspect of research in this field is understanding how the chemical structure of naphthalene-acetic acid derivatives relates to their biological activity. By systematically modifying the substitution pattern on the naphthalene ring and the nature of the acidic side chain, researchers can identify the key molecular features responsible for a particular biological effect. This knowledge guides the design of new compounds with improved potency and specificity.

The table below summarizes the primary research focus for different naphthalene-acetic acid derivatives.

Compound/ClassPrimary Research Focus
1-Naphthaleneacetic acid (NAA) Synthetic auxin, plant growth regulation nih.gov
This compound Inhibitor of polar auxin transport
Naproxen Anti-inflammatory and analgesic drug (NSAID)
Other Substituted Naphthalene-Acetic Acids Structure-activity relationship studies for various biological targets

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O2 B11901389 2-(7-Methylnaphthalen-1-yl)acetic acid CAS No. 56137-91-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56137-91-8

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

2-(7-methylnaphthalen-1-yl)acetic acid

InChI

InChI=1S/C13H12O2/c1-9-5-6-10-3-2-4-11(8-13(14)15)12(10)7-9/h2-7H,8H2,1H3,(H,14,15)

InChI Key

QUDLOWBMTFLAQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2CC(=O)O)C=C1

Origin of Product

United States

Advanced Synthetic Strategies and Chemical Reactivity of 2 7 Methylnaphthalen 1 Yl Acetic Acid

Methodologies for Stereoselective Synthesis of Naphthalene (B1677914) Acetic Acid Derivatives

Asymmetric Synthesis Approaches and Enantiomeric Control

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. libretexts.org This is often accomplished by using chiral auxiliaries, which are chiral molecules that are temporarily attached to the starting material to direct the stereochemical outcome of a reaction. stackexchange.com After the desired stereocenter is created, the auxiliary is removed.

Several types of chiral auxiliaries have been effectively used in asymmetric synthesis, including oxazolidinones, camphorsultams, and pseudoephedrine amides. rsc.org For instance, an achiral carboxylic acid can be converted into an amide with a chiral amine, such as (R)- or (S)-1-phenylethylamine. rsc.org The resulting chiral amide can then undergo diastereoselective reactions, such as alkylation. Subsequent removal of the chiral auxiliary yields an enantiomerically enriched carboxylic acid. Another powerful method is the use of chiral catalysts, which can directly facilitate the formation of one enantiomer over the other. rsc.org

The Arndt-Eistert reaction, a method for homologating carboxylic acids, can be performed under conditions that preserve the stereochemistry of the starting material. libretexts.orgwikipedia.org This is particularly relevant when starting with an enantiomerically pure α-amino acid to produce a β-amino acid. wikipedia.org The key step, a Wolff rearrangement, proceeds with retention of configuration at the chiral center. libretexts.orgnrochemistry.com

Chiral Resolution Techniques for Enantiopure Intermediates and Products

Chiral resolution is a technique used to separate a racemic mixture (a 1:1 mixture of two enantiomers) into its individual enantiomers. stackexchange.com A common method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. Once separated, the resolving agent is removed from each diastereomer to yield the pure enantiomers.

Commonly used chiral resolving agents include chiral acids like tartaric acid and chiral amines like brucine (B1667951) or (R)- and (S)-1-phenylethylamine. stackexchange.comrsc.org For racemic carboxylic acids, such as naphthalene acetic acid derivatives, a chiral amine can be used to form diastereomeric salts, which can then be separated.

Convergent and Linear Synthetic Pathways to the 2-(7-Methylnaphthalen-1-yl)acetic Acid Scaffold

The construction of the this compound molecule can be approached through various synthetic routes. These pathways involve the assembly of the naphthalene core and the introduction of the methyl and acetic acid functional groups in a regioselective manner.

Elaboration of Naphthalene Core with Acetic Acid Moiety

Several methods exist to introduce an acetic acid group onto a pre-existing naphthalene core. The choice of method often depends on the available starting materials and the other functional groups present on the naphthalene ring.

One common strategy is the Arndt-Eistert homologation . wikipedia.orgorganic-chemistry.orgambeed.com This multi-step process typically begins with the conversion of a carboxylic acid to an acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. wikipedia.orgnrochemistry.com A subsequent silver-catalyzed Wolff rearrangement in the presence of water generates the homologated carboxylic acid, which has one additional carbon atom. libretexts.orgnrochemistry.com For example, 7-methyl-1-naphthoic acid could be converted to this compound via this method.

Another approach involves the synthesis and subsequent hydrolysis of a nitrile. For instance, (7-methoxy-1-naphthyl)acetonitrile is a known precursor in the synthesis of related compounds. google.com This acetonitrile (B52724) can be prepared from 7-methoxy-1-naphthalenemethanol by converting the alcohol to a leaving group and then reacting it with a cyanide salt. google.com Subsequent hydrolysis of the nitrile group yields the desired acetic acid.

The Willgerodt-Kindler reaction provides another route, particularly from an acetylnaphthalene derivative. organic-chemistry.orgwikipedia.org This reaction converts an aryl alkyl ketone to a thioamide using sulfur and an amine like morpholine. wikipedia.org The resulting thioamide can then be hydrolyzed to the corresponding carboxylic acid. Starting from 1-acetyl-7-methylnaphthalene, this reaction would yield this compound.

A more direct, though potentially less common, method involves the reaction of a naphthylmethyl halide with a cyanide source, followed by hydrolysis. For example, 2-methyl-7-(phenylsulfanylmethyl)naphthalene has been synthesized, indicating the feasibility of functionalizing the methyl group at the 7-position. researchgate.net

Reaction NameStarting Material ExampleKey ReagentsProduct
Arndt-Eistert Homologation7-methyl-1-naphthoic acid1. SOCl₂ or (COCl)₂2. CH₂N₂3. Ag₂O, H₂OThis compound
Nitrile Hydrolysis(7-methyl-1-naphthyl)acetonitrileH₃O⁺ or OH⁻, then H₃O⁺This compound
Willgerodt-Kindler Reaction1-acetyl-7-methylnaphthaleneS₈, morpholine, then H₃O⁺This compound

Strategies for Regioselective Methylation of Naphthalene Systems

The position of the methyl group on the naphthalene ring is critical. Achieving regioselective methylation at the 7-position requires careful consideration of directing group effects and reaction conditions. youtube.comyoutube.comyoutube.comyoutube.com

In electrophilic aromatic substitution reactions on naphthalene, such as Friedel-Crafts alkylation , the substitution pattern is influenced by both electronic and steric factors. stackexchange.comrsc.org Naphthalene itself tends to undergo substitution at the 1-position (α-position) under kinetic control, while the 2-position (β-position) is favored under thermodynamic control. The presence of a substituent on the ring will further direct incoming electrophiles.

For the synthesis of a 7-methylnaphthalene derivative, one might start with a naphthalene precursor that has a directing group to favor substitution at the desired position. For example, acylamino groups are ortho-, para-directing activators. If one were to start with 2-acetylaminonaphthalene, subsequent electrophilic substitution would be directed to the 1- and 3-positions, which is not the desired outcome.

A more practical approach is to perform the methylation on a substituted naphthalene where the directing effects lead to the desired isomer. For example, the Friedel-Crafts alkylation of 2-methylnaphthalene (B46627) has been studied. researchgate.net The outcome of such reactions can be complex, often yielding a mixture of isomers.

Shape-selective methylation using zeolite catalysts offers another avenue for controlling regioselectivity. ijcce.ac.irresearchgate.net Zeolites have pores of specific sizes that can control which isomers are formed based on their shape. For instance, SAPO-11 has been shown to exhibit high selectivity for 2,6-dimethylnaphthalene (B47086) in the methylation of naphthalene. ijcce.ac.ir

A plausible synthetic sequence could involve starting with a pre-functionalized naphthalene, such as 7-methoxy-1-tetralone, which can be converted to 7-methoxynaphthalene derivatives. google.com The methoxy (B1213986) group could later be converted to a methyl group.

MethodSubstrateReagentKey Factor for Regioselectivity
Friedel-Crafts AlkylationNaphthalene or substituted naphthaleneCH₃X, AlCl₃Electronic and steric effects of substituents, reaction conditions (kinetic vs. thermodynamic control) stackexchange.comrsc.org
Zeolite-Catalyzed MethylationNaphthaleneMethanol, Zeolite (e.g., SAPO-11)Shape selectivity of the catalyst pores ijcce.ac.irresearchgate.net

Precursor Chemistry and Reaction Condition Optimization

The successful synthesis of this compound relies on the careful selection of precursors and the optimization of reaction conditions.

A potential precursor is 7-methoxy-1-naphthoic acid . This compound can be reduced to the corresponding alcohol, (7-methoxy-1-naphthyl)methanol, using a reducing agent like borane (B79455) (BH₃). google.com The alcohol can then be converted to a halide or another good leaving group, followed by reaction with cyanide to produce (7-methoxy-1-naphthyl)acetonitrile. google.com Hydrolysis of the nitrile would yield 2-(7-methoxynaphthalen-1-yl)acetic acid. nih.gov The methoxy group could potentially be converted to a methyl group at a suitable stage in the synthesis.

Another route could start from 2,7-dimethylnaphthalene (B47183) . Benzylic bromination of 2,7-dimethylnaphthalene with N-bromosuccinimide (NBS) can selectively introduce a bromine atom on one of the methyl groups, leading to 7-bromomethyl-2-methylnaphthalene. researchgate.net This could then be a handle for introducing the acetic acid moiety.

Optimization of reaction conditions is crucial. For instance, in the Friedel-Crafts acetylation of naphthalene, the ratio of α- to β-isomers is dependent on the concentration of the reactants and the reaction time. rsc.org In the synthesis of (7-methoxy-1-naphthyl)acetonitrile from the corresponding alcohol, the reaction temperature for the cyanation step is maintained at 65°C for several hours. google.com Similarly, in the acetylation of 2-(7-methoxy-1-naphthyl)ethylamine, the reaction is carried out at a low temperature (0-5°C). google.com

The synthesis of 1-acetoxy-2-methylnaphthalene (B1589141) has been achieved through various methods, including electrochemical acetoxylation and oxidation with cerium(IV) acetate, with yields varying significantly depending on the reaction conditions. google.com These examples highlight the importance of fine-tuning parameters such as temperature, reaction time, and reagent stoichiometry to maximize the yield of the desired product and minimize side reactions.

Chemical Derivatization and Functional Group Interconversions

The chemical architecture of this compound, featuring a reactive carboxylic acid group and a modifiable naphthalene core, theoretically allows for a wide array of chemical transformations. These modifications are crucial for developing new molecules with potentially unique biological or material properties.

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is the primary site for straightforward derivatization. Standard organic synthesis protocols facilitate its conversion into esters and amides, which can significantly alter the compound's physicochemical properties, such as solubility, stability, and bioavailability.

Esterification: The reaction of this compound with various alcohols in the presence of an acid catalyst is the most common method for ester synthesis. This Fischer-Speier esterification is a reversible process where the removal of water drives the reaction towards the product. Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride or activated with coupling agents, before reaction with an alcohol.

Amidation: Similarly, the formation of amides can be achieved by reacting the carboxylic acid with primary or secondary amines. Direct reaction is often inefficient and requires high temperatures. More commonly, the carboxylic acid is activated using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents facilitate the formation of an amide bond under milder conditions, preserving the integrity of other functional groups within the molecule. While specific examples for this compound are not readily found in peer-reviewed literature, these standard methods are considered applicable.

The table below illustrates potential ester and amide derivatives that could be synthesized from this compound, based on general chemical principles.

Derivative TypeReactantProduct Name
EsterMethanolMethyl 2-(7-methylnaphthalen-1-yl)acetate
EsterEthanolEthyl 2-(7-methylnaphthalen-1-yl)acetate
AmideAmmonia2-(7-Methylnaphthalen-1-yl)acetamide
AmideAnilineN-phenyl-2-(7-methylnaphthalen-1-yl)acetamide

Naphthalene Ring Substitutions and Modifications

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution reactions. The positions of substitution are directed by the existing alkyl and acetic acid groups. The acetic acid group is deactivating and a meta-director, while the methyl group is activating and an ortho-, para-director. The interplay of these electronic effects, along with steric hindrance, would determine the regioselectivity of any substitution. Potential modifications could include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid.

Halogenation: Incorporation of halogen atoms (e.g., -Br, -Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.

Sulfonation: Addition of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the deactivating nature of the acetic acid substituent might impede these reactions.

Detailed experimental data on these specific modifications for this compound are not currently available in the chemical literature.

Exploration of Novel Chemical Reactions and Derivative Libraries

The development of novel chemical reactions and the construction of derivative libraries are essential for drug discovery and material science. Starting from this compound, a library of diverse compounds could be generated by combining the derivatizations mentioned above. For instance, a matrix of ester and amide derivatives could be synthesized and subsequently subjected to various naphthalene ring modifications, leading to a wide array of new chemical entities.

Furthermore, the unique structure of this compound could be exploited in more novel transformations. For example, the acetic acid side chain could be used as a handle for intramolecular cyclization reactions to form new polycyclic ring systems. However, at present, there are no published studies detailing the systematic exploration of such derivative libraries or novel reactions originating from this compound. The potential for this compound as a scaffold in chemical biology and materials science remains an open area for future investigation.

Computational Chemistry and in Silico Modeling of 2 7 Methylnaphthalen 1 Yl Acetic Acid

Quantum Mechanical Studies for Electronic and Spectroscopic Characterization

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which a wealth of information can be derived.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

A foundational step in the computational analysis of any molecule is the optimization of its three-dimensional structure to find the most stable conformation, i.e., the structure with the lowest energy. For 2-(7-Methylnaphthalen-1-yl)acetic acid, this would involve using DFT methods, such as the widely used B3LYP functional, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). This process calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is located.

By exploring different starting geometries, particularly rotations around the single bonds, a computational study could map out the energy landscape of the molecule. This would reveal the most stable conformer and the energy barriers between different rotational isomers (rotamers). For example, the rotation of the acetic acid group could lead to different stable or metastable conformations with varying energies.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

ParameterPredicted ValueDescription
C-C (Naphthalene Ring)~1.36 - 1.42 ÅBond lengths within the aromatic naphthalene (B1677914) core.
C-C (Side Chain)~1.50 ÅBond length between the naphthalene ring and the acetic acid methylene (B1212753) group.
C=O (Carboxylic Acid)~1.21 ÅCarbonyl bond length.
C-O (Carboxylic Acid)~1.35 ÅCarbon-oxygen single bond length.
O-H (Carboxylic Acid)~0.97 ÅHydroxyl bond length.
Naphthalene-CH2 DihedralVariableThe angle defining the orientation of the acetic acid group relative to the naphthalene plane.

Note: These values are illustrative and would be precisely determined in a specific DFT calculation.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Electronic Transitions)

Once the optimized geometry is obtained, the same level of theory can be used to predict various spectroscopic properties. The calculation of vibrational frequencies is crucial for interpreting infrared (IR) and Raman spectra. By computing the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be generated. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound. For this compound, characteristic vibrational modes would include the C-H stretching of the methyl group and aromatic rings, the strong C=O stretching of the carboxylic acid, and various C-C stretching and bending modes of the naphthalene skeleton.

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict electronic transitions, which are observed in UV-Visible spectroscopy. These calculations provide information about the energies of excited states and the wavelengths of maximum absorption (λmax). For an aromatic system like naphthalene, these transitions are typically π-π* in nature. The substitution with a methyl group and an acetic acid moiety would be predicted to cause slight shifts in these absorption bands compared to unsubstituted naphthalene.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic DataPredicted Range/ValueDescription
C=O Vibrational Frequency~1700-1750 cm⁻¹Characteristic stretching frequency for the carboxylic acid carbonyl group.
Aromatic C-H Stretch~3000-3100 cm⁻¹Stretching vibrations of the C-H bonds on the naphthalene ring.
Aliphatic C-H Stretch~2850-2960 cm⁻¹Stretching vibrations of the C-H bonds in the methyl and methylene groups.
O-H Stretch (Carboxylic Acid)~2500-3300 cm⁻¹ (broad)Characteristic broad stretching vibration of the hydroxyl group involved in hydrogen bonding.
Electronic Transitions (λmax)~220-330 nmPredicted absorption maxima corresponding to π-π* transitions in the naphthalene system.

Note: These are typical ranges and would be refined by specific TD-DFT calculations.

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs). The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.netucsb.edu

For this compound, the HOMO would likely be distributed across the electron-rich naphthalene ring system, indicating that this is the most probable site for electrophilic attack. The LUMO would also be located over the aromatic system. The visualization of these orbitals would reveal the specific atoms with the highest orbital coefficients, pinpointing the most reactive sites. researchgate.netacs.org

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity and can be used to compare it with other related compounds. researchgate.net

Molecular Docking Investigations of Ligand-Target Interactions

While quantum mechanical studies reveal the intrinsic properties of a molecule, molecular docking is a powerful in silico tool used to predict how a molecule (a ligand) might interact with a biological target, typically a protein or enzyme. scispace.comnih.gov This is a cornerstone of computer-aided drug design.

Prediction of Binding Modes and Affinities with Hypothesized Biological Targets

Naphthalene acetic acid derivatives have been investigated for a range of biological activities, including as enzyme inhibitors. sigmaaldrich.comekb.eg For instance, related compounds have shown inhibitory activity against enzymes like cyclooxygenase (COX) or cytochrome P450. sigmaaldrich.comresearchgate.net A molecular docking study for this compound would begin by hypothesizing a potential biological target.

The process involves taking the 3D structure of the target protein, often obtained from a repository like the Protein Data Bank (PDB), and computationally placing the 3D structure of this compound into the protein's active site. Docking algorithms then sample a vast number of possible orientations and conformations of the ligand within the active site, scoring each based on a force field that approximates the binding energy.

The results would provide a predicted binding mode, showing the specific amino acid residues in the active site that the ligand interacts with. These interactions could include hydrogen bonds (e.g., with the carboxylic acid group), hydrophobic interactions (with the naphthalene ring), and π-π stacking interactions. The docking score provides an estimate of the binding affinity, allowing for the ranking of different compounds. For example, a docking study might predict that the carboxylic acid moiety of the compound forms a crucial hydrogen bond with an arginine or lysine (B10760008) residue in the active site of a target enzyme.

Virtual Screening and Lead Compound Identification

Molecular docking is not only used for single-molecule analysis but is also a key component of virtual screening. nih.gov In a virtual screening campaign, large libraries of compounds can be computationally docked against a specific target. This allows for the rapid and cost-effective identification of "hit" compounds—molecules that are predicted to bind well to the target and are therefore promising candidates for further experimental testing. nih.gov

If this compound were part of such a library, its docking score would be compared against thousands or even millions of other compounds. If it were identified as a high-scoring compound, it could be considered a "hit." Furthermore, this compound could serve as a starting point for lead optimization. By analyzing its predicted binding mode, chemists could design new derivatives with modifications aimed at improving the binding affinity or other properties. For example, if the docking results indicated a void in the binding pocket near the methyl group, new analogs with larger substituents at that position could be designed and computationally evaluated before synthesis. This iterative cycle of design, docking, and synthesis is a powerful paradigm in modern drug discovery.

Molecular Dynamics Simulations for Conformational and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the movement of atoms and molecules over time. These simulations can provide deep insights into how a ligand like this compound might behave in a biological system, how it interacts with target proteins, and the role of the surrounding solvent. Although no specific MD studies for this compound are available, the following sections outline the methodologies that would be employed in such research.

Elucidation of Ligand Dynamics within Biological Environments

In the absence of specific data for this compound, a general framework for such an investigation can be described. MD simulations would be initiated to understand the conformational flexibility of the molecule in an aqueous environment. This would involve tracking the rotational freedom of the acetic acid side chain relative to the rigid naphthalene core. Key dihedral angles would be monitored to identify the most stable and frequently adopted conformations of the ligand in solution. Such studies are crucial as the ligand's conformation upon binding to a protein may differ significantly from its preferred state in solution.

Further simulations could place the ligand within more complex biological milieus, such as near a lipid bilayer, to assess its behavior at membrane interfaces. These simulations would reveal how the molecule partitions between aqueous and lipid phases, providing clues about its potential to cross cellular membranes.

Characterization of Protein-Ligand Complex Stability and Interactions

A primary application of MD simulations in drug discovery is to characterize the stability of a ligand when bound to a protein target. researchgate.net A hypothetical study of this compound would first require a three-dimensional model of the compound docked into the active site of a relevant protein.

Once the complex is established, MD simulations would be run for an extended period, typically on the nanosecond to microsecond timescale. The stability of the complex would be assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD profile would suggest that the ligand remains securely bound in the active site.

Furthermore, a detailed analysis of the simulation trajectory would identify the specific molecular interactions that contribute to binding affinity. This includes identifying hydrogen bonds between the carboxylic acid group of the ligand and polar residues in the protein, as well as hydrophobic interactions between the naphthalene ring and nonpolar residues. The persistence of these interactions throughout the simulation is a strong indicator of a stable binding mode.

Interaction Type Potential Interacting Groups on Ligand Potential Interacting Protein Residues
Hydrogen BondingCarboxylic acid (donor and acceptor)Serine, Threonine, Tyrosine, Aspartate, Glutamate, Histidine
HydrophobicNaphthalene ring, Methyl groupAlanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan
Pi-StackingNaphthalene ringPhenylalanine, Tyrosine, Tryptophan, Histidine

Solvation Effects and Water Dynamics at the Binding Interface

The role of water molecules in the binding process is a critical aspect that can be investigated using MD simulations. Water molecules can mediate interactions between the ligand and the protein, forming water-bridged hydrogen bonds. Conversely, the displacement of ordered water molecules from a binding pocket upon ligand binding can be a major driver of binding affinity due to favorable entropic contributions.

Parameter Description Significance
Radial Distribution FunctionDescribes the probability of finding a water molecule at a certain distance from the ligand.Reveals the structure of the solvation shells around the ligand.
Water Residence TimeThe average time a water molecule spends in a specific region, such as the binding pocket.Identifies stable, structurally important water molecules.
Hydrogen Bond LifetimesThe duration of hydrogen bonds between the ligand, protein, and water molecules.Quantifies the strength and stability of these key interactions.

While the specific application of these computational methods to this compound is not yet documented, the established principles of molecular dynamics simulations provide a clear roadmap for future research into the compound's behavior and interactions at the molecular level.

Mechanistic Biology and Biological Target Identification in Non Human Systems

Investigation of Molecular Mechanisms of Action (In Vitro and Cellular)

The biological effects of 7-Methoxy-NAA are primarily attributed to its ability to interfere with the transport of the natural auxin, indole-3-acetic acid (IAA), a process fundamental to numerous aspects of plant growth and development.

Interaction with Specific Cellular Components (e.g., Proteins, Enzymes)

Research has demonstrated that 7-Methoxy-NAA and its related alkoxy-auxin analogs are potent inhibitors of auxin transport mediated by key protein families. nih.govnih.govmedchemexpress.com Specifically, these compounds target the auxin influx carrier AUX1 and the auxin efflux carriers from the PIN-FORMED (PIN) and ATP-BINDING CASSETTE B (ABCB) protein families. nih.govnih.govmedchemexpress.com Studies utilizing yeast expression systems have shown that 7-alkoxy derivatives of naphthalene-1-acetic acid effectively block the auxin transport activities of these proteins. nih.govnih.gov A crucial aspect of their mechanism is their selectivity; they inhibit auxin transport without significantly impacting the primary auxin signaling pathway mediated by the SCF-TIR1/AFB complex. nih.govnih.gov This indicates that 7-Methoxy-NAA and its analogs are not perceived as auxins by the cell's primary signaling machinery but are recognized by the transport proteins.

Modulation of Biochemical Pathways (e.g., Auxin Transport)

The primary biochemical pathway modulated by 7-Methoxy-NAA is the polar transport of auxin. This process, driven by the coordinated action of influx and efflux carriers, establishes the auxin gradients that are critical for developmental processes such as organogenesis, tropic responses, and apical dominance. By inhibiting the function of AUX1, PIN, and ABCB proteins, 7-Methoxy-NAA disrupts these gradients. nih.govnih.gov For instance, treatment with alkoxy-auxins has been shown to inhibit root gravitropism in Arabidopsis, a classic phenotype associated with disrupted auxin transport. nih.gov The inhibitory effect of these compounds on both influx and efflux components of the auxin transport machinery underscores their comprehensive impact on this vital pathway.

Enzyme Kinetics and Inhibitory Activity in Recombinant Systems

Compound ClassTarget ProteinsSystemObserved EffectConcentrationReference
7-alkoxy-NAA analogsPIN1, PIN2, PIN7S. pombeInhibition of auxin export5 µM nih.gov
7-alkoxy-NAA analogsABCB1, ABCB19S. pombeInhibition of auxin export5 µM nih.gov
7-benzyloxy-NAAPIN proteinsS. pombeMore selective inhibition of PINs over ABCBs5 µM nih.gov
7-alkoxy-NAA analogsAUX1S. pombeInhibition of auxin import (less effective than on PINs/ABCBs)Not specified nih.gov

This table presents a summary of inhibitory activities of 7-alkoxy-NAA analogs, the class of compounds to which 2-(7-Methylnaphthalen-1-yl)acetic acid belongs, as detailed in the cited literature.

Advanced Methodologies for Biological Target Identification

To further elucidate the precise molecular targets of this compound and to uncover potential off-target effects, advanced methodologies can be employed.

In Silico Target Prediction Integrated with Experimental Validation

No information is available in the scientific literature regarding in silico target prediction or subsequent experimental validation for this compound.

Preclinical Efficacy Studies in Non-Human Biological Models

Assessment of Biological Activity in Plant Systems (e.g., Auxin-Dependent Development)

No studies were found that assess the biological activity of this compound in plant systems.

In Vitro Cellular Assays for Specific Biological Responses

No in vitro cellular assays have been published that detail specific biological responses to this compound.

Structure Activity Relationship Sar Studies of 2 7 Methylnaphthalen 1 Yl Acetic Acid Analogues

Influence of Naphthalene (B1677914) Ring Substitution Patterns on Biological Efficacy

The substitution pattern on the bicyclic naphthalene core is a key determinant of the biological activity of 2-(7-Methylnaphthalen-1-yl)acetic acid analogues. The position and electronic nature of various substituents, including the methyl group, significantly modulate the interaction of these molecules with their biological targets.

Positional and Electronic Effects of Methyl Group and Other Substituents

The placement and characteristics of substituents on the naphthalene ring are pivotal for biological activity. For instance, in the well-known anti-inflammatory drug Naproxen (B1676952), a 2-arylpropionic acid derivative, substitution at the 6-position of the naphthalene ring is crucial. gpatindia.com Studies have shown that small, lipophilic groups at this position lead to potent analogues, with the 6-methoxy group being optimal for activity. gpatindia.com The introduction of larger substituents at this position generally results in decreased activity. gpatindia.com This highlights the sensitivity of the biological target to the steric bulk at specific locations on the aromatic scaffold.

The "magic methyl" effect, a concept in medicinal chemistry where the addition of a methyl group to a lead compound can dramatically enhance biological activity, is also relevant. nih.govnih.gov This enhancement can stem from improved binding affinity through favorable hydrophobic interactions with the target protein or by inducing a more favorable binding conformation. nih.gov For example, the strategic placement of methyl groups ortho to a connecting bond can force a rotation of aromatic rings relative to each other, which in some cases leads to a significant boost in activity by optimizing the molecule's fit within the receptor's binding pocket. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies on related naphthalen-1-yl-acetic acid hydrazides have further illuminated the role of ring substituents. These studies revealed that the presence of ortho-bromo, methoxy (B1213986), and hydroxy substituents on an attached benzylidene ring resulted in the most active compounds for antimicrobial activity. nih.gov QSAR models indicated that the partition coefficient (log P), along with electronic and topological parameters, plays a significant role in describing the biological activity of these substituted hydrazides. nih.gov In other heterocyclic systems designed as potential anti-tuberculosis agents, it has been observed that electron-donating methyl groups can slightly decrease activity, whereas electron-withdrawing groups like chlorine and bromine can increase it, suggesting that electronic effects are also a critical factor. nih.gov

Analogue ClassSubstituentPositionEffect on ActivityReference
Naproxen AnaloguesMethoxy (CH₃O)6Most potent gpatindia.com
Naproxen AnaloguesLarger groups6Less active gpatindia.com
Naphthalen-1-yl-acetic acid hydrazideso-Bromo, Methoxy, HydroxyBenzylidene ringMost active (antimicrobial) nih.gov
Quinolinone-based thiosemicarbazonesMethyl (CH₃)6 and 8Slightly decreased activity nih.gov
Quinolinone-based thiosemicarbazonesChloro (Cl), Bromo (Br)-Increased activity nih.gov

Impact of Heteroatom Incorporation into the Naphthalene Moiety

The replacement of the naphthalene core with heterocyclic bioisosteres, a strategy known as scaffold hopping, has been explored to modulate the physicochemical and biological properties of drug candidates. Bioisosteric replacement aims to retain the essential pharmacophoric features while potentially improving properties like metabolic stability or target selectivity. openaccessjournals.comnih.gov

The introduction of a sulfur atom into a scaffold, as a bioisostere for a carbon atom, can also lead to new interactions that stabilize the ligand-target complex and alter selectivity. nih.gov In a series of prostaglandin (B15479496) E2 subtype 3 (EP3) receptor antagonists, replacing the methylene (B1212753) (CH₂) linker between a naphthalene and a phenyl ring with a sulfur atom (S) resulted in a useful surrogate, whereas an oxygen atom (O) linker led to a significant drop in potency. acs.org This highlights the sensitivity of the target to the specific nature of the incorporated heteroatom. More recently, aryl-fused bicyclo[3.1.1]heptanes (BCHeps) have been validated as bioisosteric replacements for naphthalene, offering a more three-dimensional structure that can improve metabolic stability while retaining biological activity. chemrxiv.org

Original ScaffoldBioisosteric ReplacementExample ApplicationOutcomeReference
NaphthaleneBenzazaborininePropranolol analoguesComparable potency and ADME-tox profile ebi.ac.uknih.gov
NaphthaleneAryl-fused Bicyclo[3.1.1]heptane (BCHep)AhR antagonist ezutromidRetained activity, improved metabolic stability chemrxiv.org
Carbon atom (in linker)Sulfur atomEP3 receptor antagonistsUseful surrogate, maintained activity acs.org
Carbon atom (in linker)Oxygen atomEP3 receptor antagonists~150-fold decrease in potency acs.org

Significance of the Acetic Acid Side Chain for Molecular Recognition and Activity

The acetic acid side chain is a fundamental pharmacophoric element for many biologically active arylacetic acid derivatives. Its acidic nature is often crucial for anchoring the molecule to its biological target, and modifications to this group can have profound effects on activity.

Variations in the Carboxylic Acid Functionality and its Derivatives

The carboxylic acid group is a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs), often forming critical interactions with targets like cyclooxygenase (COX) enzymes. However, this functional group can also contribute to undesired effects. Consequently, modifying or replacing the carboxylic acid functionality is a common strategy in drug design to improve activity, selectivity, or pharmacokinetic profiles. openaccessjournals.com

In analogues of naproxen, replacing the carboxylic acid with a CO-guanidine group, which is a hydrophilic substituent with lower acidity, was found to slightly increase anti-inflammatory activity. tandfonline.comresearchgate.netresearcher.life Other modifications, such as converting the acid to an amide, ester, or hydrazide, have also been extensively studied. A series of naphthalen-1-yl-acetic acid hydrazides were synthesized and showed significant antimicrobial activity. nih.gov Similarly, novel 2-(naphthalen-1-yl)-N-[2-substituted(4-oxothiazolidin-3-yl)]acetamide derivatives have been synthesized and evaluated for activities such as anti-parkinsonian effects. ekb.eg The synthesis of thiourea (B124793) derivatives of naproxen has also been explored to obtain molecules with potentially more potent anti-inflammatory activity and an improved safety profile. mdpi.com These examples underscore that while the acidic proton is often important, bioisosteric replacement of the entire carboxylic acid group with other moieties capable of key hydrogen bonding interactions can maintain or even enhance biological efficacy. openaccessjournals.com

Length and Branching of the Acetic Acid Linker

The length and substitution pattern of the linker connecting the naphthalene ring to the acidic head group are critical for optimal biological activity. For the 2-arylpropionic acid class of NSAIDs, the presence of an α-methyl group on the acetic acid side chain is a defining feature.

SAR studies on naproxen have shown that the 2-naphthylpropionic acid derivatives are more active than the corresponding acetic acid analogues. gpatindia.com This indicates that the α-methyl group, which also creates a chiral center, is beneficial for activity, likely by positioning the carboxyl group for optimal interaction with the target enzyme and by introducing a favorable hydrophobic interaction. gpatindia.comorientjchem.org

The length of the side chain can also influence activity, often by affecting the molecule's lipophilicity and its ability to adopt the correct conformation within a binding site. Studies on other classes of compounds, such as acylated resveratrol, have shown that antioxidant activity can be negatively associated with the length of the acyl chain. nih.gov Longer chains can increase lipophilicity and steric hindrance, which may retard the molecule's ability to interact with its target. nih.gov This general principle suggests that for this compound analogues, there is likely an optimal length and branching pattern for the side chain to balance factors like binding affinity, solubility, and metabolic stability.

Stereochemical Determinants of Biological Activity

For many chiral drugs, including those in the 2-arylpropionic acid (profen) class, biological activity is highly dependent on the stereochemistry at the chiral center. orientjchem.org These compounds possess an asymmetric carbon atom at the α-position of the propionic acid side chain, leading to the existence of (R)- and (S)-enantiomers. nih.gov

In vitro studies have consistently demonstrated that the anti-inflammatory activity of profens, which arises from the inhibition of prostaglandin synthetase (COX enzymes), resides almost exclusively in the (+)-(S)-enantiomer. nih.govmdpi.com For naproxen, the (+)-S-enantiomer is the pharmacologically active form and is marketed as a single enantiomer. gpatindia.comnih.gov In contrast, many other profens are sold as racemates (a 50:50 mixture of R and S forms). nih.gov

An interesting metabolic phenomenon associated with this class of drugs is the unidirectional chiral inversion of the inactive (-)-(R)-enantiomer to the active (+)-(S)-enantiomer in the body. nih.gov This metabolic process means the (R)-enantiomer can be considered a prodrug of its (S)-antipode. nih.gov The stereoselectivity of enzymes is often governed by specific amino acid residues within the active site that can discriminate between the two enantiomers. nih.gov For arylpropionic acids, the precise three-dimensional arrangement of the aryl group, the carboxylic acid, and the α-methyl group is critical for high-affinity binding to the target, with the (S)-configuration providing the optimal geometry for inhibition. mdpi.com

Compound ClassChiral CenterActive EnantiomerKey FindingReference
2-Arylpropionic acids (Profens)α-carbon of propionic acid(S)(S)-enantiomer is responsible for anti-inflammatory (COX inhibition) activity. nih.govmdpi.com
Naproxenα-carbon of propionic acid(S)Marketed as a single (+)-S-enantiomer. gpatindia.com
Profens (general)α-carbon of propionic acid(R)Undergoes unidirectional metabolic inversion to the active (S)-enantiomer. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools used in medicinal chemistry to understand the relationship between the chemical structure of a compound and its biological activity. These methods employ statistical models to correlate variations in the physicochemical properties of a series of molecules with their observed biological effects. For analogues of this compound, these approaches are instrumental in predicting the activity of new derivatives, optimizing lead compounds, and elucidating the molecular features crucial for their biological function.

A typical QSAR study involves the calculation of a wide array of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. These descriptors can be broadly categorized into several classes:

Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Physicochemical Descriptors: These relate to the compound's physical properties, with the partition coefficient (log P) being a key descriptor for lipophilicity.

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles can be effectively illustrated by examining related naphthalene acetic acid derivatives. For instance, QSAR investigations on a series of naphthalen-1-yl-acetic acid hydrazides have revealed the significant role of the partition coefficient (log P), HOMO energies, and various topological parameters in determining their antimicrobial activity. nih.govwikipedia.org These findings underscore the importance of both lipophilicity and electronic characteristics in the biological action of this class of compounds.

Cheminformatics analysis extends beyond QSAR by employing a range of computational techniques to manage, analyze, and model chemical and biological data. This includes similarity searching, clustering, and the construction of predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For analogues of this compound, cheminformatics can be used to virtually screen large libraries of related compounds to identify those with a higher probability of desired biological activity and favorable drug-like properties.

To illustrate the application of these concepts, a hypothetical analysis of this compound and its analogues can be considered. The key steps would involve:

Data Set Assembly: A series of analogues would be synthesized or computationally designed, with systematic variations in the substitution pattern on the naphthalene ring and modifications to the acetic acid side chain.

Descriptor Calculation: For each analogue, a comprehensive set of molecular descriptors would be calculated using specialized software.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a QSAR model correlating the descriptors with a measured biological activity (e.g., enzyme inhibition, receptor binding affinity).

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

The resulting QSAR model would provide a mathematical equation that quantifies the contribution of different molecular properties to the biological activity. This information is invaluable for the rational design of new, more potent, and selective analogues.

Illustrative Molecular Descriptors

The following table presents key calculated physicochemical properties for the parent compound, 1-Naphthaleneacetic acid, and a related analogue, 2-(7-Methoxynaphthalen-1-yl)acetic acid, which can be used in QSAR and cheminformatics studies. nih.govnih.gov

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
1-Naphthaleneacetic acidC12H10O2186.212.712
2-(7-Methoxynaphthalen-1-yl)acetic acidC13H12O3216.232.613

Data sourced from PubChem. nih.govnih.gov

These descriptors provide a glimpse into the properties that would be considered in a QSAR analysis. For example, the XLogP3 value indicates the lipophilicity of the compounds, which influences their ability to cross cell membranes. The number of hydrogen bond donors and acceptors is crucial for understanding potential interactions with biological targets.

Hypothetical QSAR Findings for this compound Analogues

Based on QSAR studies of similar naphthalene derivatives, a hypothetical QSAR model for a series of this compound analogues might reveal the following relationships:

DescriptorImpact on ActivityRationale
Lipophilicity (log P) Positive CorrelationEnhanced membrane permeability and access to the target site.
Steric Bulk at Position 7 Optimal RangeThe size of the substituent at the 7-position could influence binding pocket fit. A methyl group might be optimal, while larger or smaller groups could decrease activity.
Electronic Properties of Naphthalene Ring Substituents Dependent on MechanismElectron-donating or electron-withdrawing groups could modulate the electronic nature of the naphthalene system, affecting interactions with the target. For example, HOMO and LUMO energies would be critical.
Acetic Acid Side Chain Conformation Specific Conformation FavoredThe spatial arrangement of the carboxylic acid group is likely critical for interaction with key residues in a binding site.

It is important to emphasize that these are hypothetical relationships derived from general principles and studies on related compounds. A dedicated QSAR study on a series of this compound analogues would be necessary to establish definitive structure-activity relationships for a specific biological target.

Preclinical Metabolism Research of 2 7 Methylnaphthalen 1 Yl Acetic Acid Non Human Focus

Metabolic Profiling in In Vitro Non-Human Systems (e.g., Liver Microsomes)

In vitro metabolic studies are fundamental for characterizing the metabolic stability and identifying the primary routes of biotransformation of a compound. Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, and are a standard tool for such investigations.

For compounds structurally similar to 2-(7-Methylnaphthalen-1-yl)acetic acid, such as 2-methylnaphthalene (B46627), metabolic profiling in liver microsomes from rats and mice has demonstrated that the primary metabolic attack occurs at the methyl group. cdc.gov This suggests that the 7-methyl group on the naphthalene (B1677914) ring of this compound would be a primary site for oxidation.

In vitro incubations of 2-methylnaphthalene with liver microsomes have consistently shown the formation of 2-hydroxymethylnaphthalene as the major initial metabolite. cdc.gov Further oxidation of this alcohol metabolite can lead to the corresponding carboxylic acid, 2-naphthoic acid. It is therefore highly probable that a key metabolic pathway for this compound involves the oxidation of its methyl group.

Additionally, aromatic hydroxylation, leading to the formation of various phenolic metabolites, is another expected metabolic pathway. For 2-methylnaphthalene, the formation of dihydrodiols, such as the 7,8-diol and 5,6-diol, has been observed in liver microsomal incubations, indicating the involvement of epoxidation of the naphthalene ring system. nih.gov

The table below summarizes the expected metabolic reactions for this compound based on data from structurally similar compounds.

Metabolic Reaction Predicted Site on this compound Expected Outcome
Methyl Group Oxidation7-Methyl groupFormation of a primary alcohol, followed by further oxidation to an aldehyde and a carboxylic acid.
Aromatic HydroxylationNaphthalene ringFormation of various phenolic metabolites at different positions on the ring.
Acetic Acid Side Chain ConjugationCarboxylic acid groupConjugation with endogenous molecules like glucuronic acid or amino acids.
Ring EpoxidationNaphthalene ringFormation of dihydrodiol metabolites. nih.gov

Identification and Characterization of Major Non-Human Metabolites

Based on the metabolic profiling of related naphthalene compounds in non-human systems, several major classes of metabolites can be predicted for this compound. The primary metabolites are likely to result from the oxidation of the methyl group and the naphthalene ring system.

In studies with 2-methylnaphthalene, the most prominent urinary metabolite found in rats was the glycine (B1666218) conjugate of 2-naphthoic acid, accounting for a significant portion of the administered dose. nih.gov This indicates that after the initial oxidation of the methyl group to a carboxylic acid, subsequent conjugation is a major elimination pathway. Other identified metabolites include dihydrodiols and the parent hydrocarbon itself. nih.gov

The major predicted non-human metabolites of this compound are detailed in the table below.

Predicted Metabolite Parent Compound Moiety Metabolic Transformation Significance
2-(7-(Hydroxymethyl)naphthalen-1-yl)acetic acid7-Methyl groupOxidationPrimary oxidative metabolite.
2-(7-Carboxynaphthalen-1-yl)acetic acid7-Methyl groupFurther oxidation of the hydroxymethyl groupA key metabolite for subsequent conjugation.
Glycine conjugate of this compoundAcetic acid side chainConjugation with glycineA potential major excretory product.
Glucuronide conjugate of this compoundAcetic acid side chain or hydroxylated ringConjugation with glucuronic acidA common pathway for detoxification and elimination.
Dihydrodiol derivativesNaphthalene ringEpoxidation followed by hydrolysisIndicates aromatic ring oxidation. nih.gov
Phenolic derivativesNaphthalene ringAromatic hydroxylationRepresents another route of oxidative metabolism.

Elucidation of Biotransformation Pathways and Enzyme Systems Involved

The biotransformation of naphthalene and its derivatives is predominantly mediated by the cytochrome P450 (CYP) family of enzymes. cdc.govnih.gov These enzymes are responsible for the initial oxidative steps that functionalize the molecule, making it more water-soluble and amenable to further metabolic reactions and excretion.

For 2-methylnaphthalene, studies have implicated specific CYP isozymes, including those from the CYP1A and CYP2B subfamilies, in its metabolism. cdc.gov The oxidation of the methyl group, a primary metabolic route, is catalyzed by these CYP enzymes. cdc.gov The inhibition of these enzymes would be expected to significantly alter the metabolic profile and clearance of the parent compound.

The subsequent conjugation reactions are carried out by other enzyme systems. The formation of glucuronide conjugates is catalyzed by UDP-glucuronosyltransferases (UGTs), while the conjugation with amino acids like glycine involves acyl-CoA synthetases and N-acyltransferases.

The proposed biotransformation pathways for this compound, based on analogous compounds, are summarized below:

Phase I Metabolism (Oxidation):

Methyl Group Oxidation: The 7-methyl group is oxidized by CYP enzymes to a hydroxymethyl group, which is then further oxidized to a carboxylic acid.

Aromatic Hydroxylation: The naphthalene ring undergoes hydroxylation at various positions, also mediated by CYP enzymes.

Epoxidation: The formation of an epoxide across one of the double bonds of the naphthalene ring by CYP enzymes, which is then hydrolyzed by epoxide hydrolase to a dihydrodiol. cdc.gov

Phase II Metabolism (Conjugation):

Glucuronidation: The carboxylic acid group of the parent compound or its oxidized metabolites, as well as any newly formed hydroxyl groups on the ring, can be conjugated with glucuronic acid by UGTs.

Amino Acid Conjugation: The carboxylic acid moiety of the parent compound or the newly formed carboxylic acid from methyl group oxidation can be conjugated with amino acids such as glycine. nih.gov

The table below outlines the key enzyme systems anticipated to be involved in the metabolism of this compound.

Enzyme System Metabolic Reaction Catalyzed Substrate Moiety
Cytochrome P450 (CYP)Oxidation (hydroxylation, epoxidation)7-Methyl group, Naphthalene ring
Alcohol DehydrogenaseOxidationHydroxymethyl group
Aldehyde DehydrogenaseOxidationAldehyde group
UDP-Glucuronosyltransferase (UGT)GlucuronidationCarboxylic acid group, Hydroxyl groups
Acyl-CoA SynthetaseActivation of carboxylic acidCarboxylic acid group
N-AcyltransferaseAmino acid conjugationAcyl-CoA intermediate

Advanced Analytical Techniques for Comprehensive Characterization of 2 7 Methylnaphthalen 1 Yl Acetic Acid

High-Resolution Spectroscopic Methods

Spectroscopic techniques are indispensable for probing the molecular structure of a compound at the atomic level. High-resolution methods provide precise data on connectivity, chemical environment, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

For 2-(7-Methylnaphthalen-1-yl)acetic acid, ¹H and ¹³C NMR spectra are used to confirm the identity and structure. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to one another. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environment. Data from related naphthalene (B1677914) structures, such as 2-methyl-7-(phenylsulfanylmethyl)naphthalene, provide a close approximation of the expected chemical shifts for the target molecule's core structure. researchgate.net The chemical shifts are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). washington.edu

Detailed Research Findings: The expected ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons on the naphthalene ring, the methylene (B1212753) protons of the acetic acid group, the methyl protons, and the acidic proton of the carboxyl group. The coupling patterns (e.g., doublets, triplets) between adjacent protons would confirm their relative positions. The ¹³C NMR spectrum would show characteristic signals for the aromatic carbons, the methyl carbon, the methylene carbon, and the carbonyl carbon of the acid. researchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign proton and carbon signals and confirm the connectivity through the molecule.

While this compound itself is achiral, NMR is a critical tool for stereochemical analysis in chiral molecules. For a chiral derivative, such as if the side chain were modified to create a stereocenter, NMR with chiral shift reagents could be used to distinguish between enantiomers or diastereomers.

Table 1: Representative NMR Data for the Core Structure of this compound (based on analogous compounds) (Note: Data is illustrative and based on known shifts for similar naphthalene structures. Actual values may vary.)

NucleusPositionExpected Chemical Shift (δ, ppm)Multiplicity
¹HAromatic (Naphthalene ring)~7.2 - 8.0Multiplets, Doublets
¹H-CH₂- (Acetic acid side chain)~4.0Singlet
¹H-CH₃ (Methyl group)~2.5Singlet
¹H-COOH (Carboxylic acid)~11-12Broad Singlet
¹³CAromatic (Naphthalene ring)~125 - 136-
¹³C-CH₂- (Acetic acid side chain)~39-
¹³C-CH₃ (Methyl group)~22-
¹³C-C=O (Carbonyl)~175-

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. washington.edu Instruments such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers can achieve mass accuracies in the sub-parts-per-million (ppm) range, allowing for the confident determination of a compound's molecular formula. nih.goveurl-pesticides.eu

For this compound, HRMS would be used to measure its monoisotopic mass and compare it to the theoretical calculated value. This confirmation is a key step in structural verification.

Detailed Research Findings: The molecular formula for this compound is C₁₄H₁₂O₂. HRMS analysis would provide an exact mass measurement that distinguishes it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). washington.edu Beyond accurate mass measurement of the molecular ion, tandem mass spectrometry (MS/MS) on an HRMS platform provides detailed structural information through controlled fragmentation. nih.gov Common fragmentation techniques include collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD). nih.gov The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the carboxylic acid group (-45 Da) or water (-18 Da), as well as fragments corresponding to the stable methylnaphthalene cation.

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₄H₁₂O₂
Theoretical Monoisotopic Mass212.08373 Da
Expected Ion (Positive Mode, ESI)[M+H]⁺
Expected m/z of [M+H]⁺213.09101
Expected Ion (Negative Mode, ESI)[M-H]⁻
Expected m/z of [M-H]⁻211.07658
Typical Mass Accuracy< 5 ppm

X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis

X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a solid material. The technique can be applied to both single crystals and polycrystalline powders.

Single-Crystal X-ray Diffraction (SCXRD): If a suitable single crystal of this compound can be grown, SCXRD provides an unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsional angles. nih.govchemenu.com This analysis reveals the precise conformation of the molecule in the solid state and how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding. nih.govmdpi.com The results include the determination of the crystal system, space group, and unit cell dimensions. bohrium.com

Detailed Research Findings: While a specific crystal structure for this compound is not publicly available, analysis of related naphthalene derivatives provides insight into the type of data obtained. mdpi.combohrium.com An SCXRD analysis would yield a detailed crystallographic information file (CIF) containing all atomic coordinates and displacement parameters. For this compound, key findings would include the planarity of the naphthalene ring system, the orientation of the acetic acid side chain relative to the ring, and the hydrogen-bonding network formed by the carboxylic acid groups between adjacent molecules in the crystal lattice.

Table 3: Illustrative Crystallographic Parameters from a Single-Crystal X-ray Analysis (Note: These parameters are hypothetical examples of what would be determined for the compound.)

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.778
b (Å)13.809
c (Å)11.420
β (°)102.49
Volume (ų)1659.5
Z (Molecules per unit cell)4

Chromatographic and Hyphenated Techniques for Separation and Detection

Chromatographic methods are essential for separating the target compound from impurities, related substances, or complex matrix components. When coupled with a detector like a mass spectrometer (a "hyphenated" technique), they provide powerful tools for both quantification and identification.

Chiral Chromatography for Enantiomeric Purity and Separation

Chiral chromatography is a specialized form of high-performance liquid chromatography (HPLC) used to separate enantiomers—molecules that are non-superimposable mirror images of each other. csfarmacie.cz This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates. nih.gov

The molecule this compound is achiral as it does not possess a stereocenter. Therefore, it exists as a single structure and does not require enantiomeric separation.

Hypothetical Application: For the purpose of illustrating the technique, if a chiral analog were synthesized, for example, 2-(7-Methylnaphthalen-1-yl)propanoic acid (which has a chiral center at the alpha-carbon of the propanoic acid moiety), chiral HPLC would be indispensable for its analysis. The separation of its two enantiomers would be crucial for understanding their potentially different biological activities.

Detailed Research Findings (for a hypothetical chiral analog): The separation would likely be achieved using a polysaccharide-based CSP, such as those derivatized with cellulose (B213188) or amylose (B160209) carbamates (e.g., Chiralpak® or Lux® columns). nih.govwindows.net Method development would involve screening different mobile phases, such as normal-phase (e.g., hexane/isopropanol), polar-organic, or reversed-phase conditions, often with acidic or basic additives to improve peak shape and resolution. csfarmacie.cz The goal is to achieve baseline separation of the two enantiomer peaks, allowing for the determination of enantiomeric excess (ee) or enantiomeric purity.

Table 4: Typical Parameters for Chiral HPLC Method Development

ParameterTypical Conditions
Chiral Stationary Phase (CSP)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase (Normal Phase)n-Hexane / Ethanol / Acetic Acid (e.g., 90:10:0.1 v/v/v)
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectionUV at 254 nm

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective hyphenated technique that combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. nih.gov It is the primary tool for quantifying low levels of compounds in complex biological matrices (trace analysis) and for identifying drug metabolites. eurl-pesticides.eursc.org

For this compound, a reversed-phase HPLC method using a C18 column would typically be developed to separate the parent compound from potential metabolites or matrix components. The eluent would be directed into a mass spectrometer operating in a mode such as Multiple Reaction Monitoring (MRM) for highly specific quantification.

Detailed Research Findings: Trace Analysis: In MRM mode, the mass spectrometer is set to monitor a specific precursor-to-product ion transition (e.g., for [M+H]⁺, 213.1 → fragment ion). This specificity allows for quantification at very low levels (µg/kg or ppb) even in the presence of a complex sample matrix. rsc.org

Metabolite Identification: In drug development, understanding a compound's metabolic fate is critical. LC-MS/MS is used to screen for potential metabolites in samples from in vitro or in vivo studies. nih.gov Common metabolic transformations for a compound like this compound would include Phase I reactions (oxidation) and Phase II reactions (conjugation). HRMS is often used in these studies to determine the elemental composition of unknown metabolite peaks. mdpi.com Expected metabolites could include:

Hydroxylation of the naphthalene ring or the methyl group (+16 Da mass shift).

Glucuronidation of the carboxylic acid group (+176 Da mass shift).

Sulfation of a hydroxylated metabolite (+80 Da mass shift).

The LC-MS/MS system would search for these expected mass shifts relative to the parent drug's retention time and fragmentation pattern. mdpi.com

Table 5: Potential Metabolites of this compound and their Detection by LC-MS

Metabolic ReactionPotential Metabolite StructureMass Shift from Parent (Da)Expected [M+H]⁺ m/z
Hydroxylation (Aromatic)2-(7-Methyl-x-hydroxy-naphthalen-1-yl)acetic acid+15.99229.086
Hydroxylation (Methyl)2-(7-Hydroxymethyl-naphthalen-1-yl)acetic acid+15.99229.086
Glucuronide Conjugation2-(7-Methylnaphthalen-1-yl)acetyl glucuronide+176.03389.123

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of chemical compounds. However, direct analysis of polar molecules with low volatility, such as carboxylic acids, presents significant challenges. colostate.edulibretexts.org Compounds like this compound possess active hydrogen atoms in their carboxylic acid group, leading to high polarity and low volatility, making them unsuitable for direct GC analysis. colostate.edu To overcome this limitation, a chemical derivatization step is employed to convert the non-volatile analyte into a more volatile and thermally stable derivative suitable for GC-MS analysis. libretexts.orgresearchgate.net

The most common derivatization strategies for carboxylic acids include silylation, acylation, and alkylation. libretexts.org Silylation, in particular, is a widely used method where an active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.org This process significantly increases the volatility and thermal stability of the analyte. libretexts.org For this compound, derivatization with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a standard and effective approach. usherbrooke.ca The reaction replaces the acidic proton of the carboxylic acid group with a TMS group, forming the corresponding trimethylsilyl ester, which exhibits excellent chromatographic properties.

The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the individual components of the sample based on their boiling points and interaction with the stationary phase of the capillary column. A common choice for the analysis of naphthalene derivatives is a fused silica (B1680970) capillary column with a non-polar or semi-polar stationary phase, such as a (5%-phenyl)-methylpolysiloxane phase. ysu.edunih.gov

Following separation in the GC column, the eluted derivative enters the mass spectrometer. Electron Ionization (EI) is a commonly used ionization technique where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. ysu.edu The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule. The molecular ion peak of the derivatized this compound confirms its molecular weight, while the specific fragmentation pattern allows for unambiguous structural elucidation and confirmation.

Research Findings

Analysis of the trimethylsilyl ester of this compound by GC-MS would yield a chromatogram with a distinct peak at a specific retention time. The mass spectrum corresponding to this peak provides detailed structural information. The molecular ion peak ([M]⁺) for the TMS derivative would be observed at a mass-to-charge ratio (m/z) of 272.

The fragmentation pattern is critical for confirming the identity of the compound. Key fragments for the TMS derivative of this compound would include:

A peak at m/z 257, corresponding to the loss of a methyl group ([M-15]⁺) from the TMS moiety, a characteristic fragmentation for TMS derivatives.

A prominent peak at m/z 155, representing the stable 7-methylnaphthalen-1-ylmethyl cation, formed by cleavage alpha to the carbonyl group.

A peak at m/z 141, corresponding to the 7-methylnaphthalenyl cation.

The characteristic ion for trimethylsilyl compounds at m/z 73, representing the [Si(CH₃)₃]⁺ ion.

These fragments provide definitive evidence for the presence and structure of the derivatized analyte.

The following tables present representative data for the GC-MS analysis of the trimethylsilyl derivative of this compound.

Table 1: Representative GC-MS Instrumental Parameters

ParameterValue/Description
Gas Chromatograph
ColumnFused silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% Phenyl Methyl Siloxane stationary phase
Injection ModeSplitless
Injector Temperature280 °C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Transfer Line Temp.290 °C
Mass Scan Range50 - 550 m/z

Table 2: Representative Mass Spectrometry Data for the TMS Derivative of this compound

Retention Time (min)Mass/Charge (m/z)Relative Abundance (%)Ion Identity
15.827235[M]⁺ (Molecular Ion)
25780[M-CH₃]⁺
155100[C₁₂H₁₁]⁺
14165[C₁₁H₉]⁺
7345[Si(CH₃)₃]⁺

Future Directions and Interdisciplinary Research Opportunities

Rational Design of Next-Generation Naphthalene-Acetic Acid Derivatives

The future development of compounds related to 2-(7-Methylnaphthalen-1-yl)acetic acid will heavily rely on rational design principles to create next-generation derivatives with enhanced potency, selectivity, and optimized pharmacokinetic profiles. This approach moves beyond traditional trial-and-error synthesis, employing a deep understanding of structure-activity relationships (SAR) to make targeted chemical modifications.

Key to this endeavor is the systematic exploration of the chemical scaffold. nih.govuchicago.edu Modifications can be envisioned at three primary sites: the naphthalene (B1677914) core, the acetic acid side chain, and the methyl group at the 7-position. For instance, introducing different substituents on the naphthalene ring—such as halogens, hydroxyl groups, or methoxy (B1213986) groups—can modulate the compound's lipophilicity and electronic properties, which are critical for target binding and cellular permeability. nih.gov Alterations to the acetic acid moiety, such as esterification or amidation, could create "pro-drugs" or "pro-auxins" designed to improve delivery to specific tissues or cells, where they are then cleaved to release the active compound. nih.govtechnion.ac.ilresearchgate.net The methyl group itself can be replaced with other alkyl groups or functional moieties to probe the steric and electronic requirements of the target binding pocket.

Modification SitePotential ModificationDesired Outcome
Naphthalene Core Halogenation (F, Cl, Br)Improved binding affinity, altered metabolic stability
Hydroxylation/AlkoxylationIncreased hydrogen bonding potential, modified solubility
Introduction of nitro or amino groupsModulated electronic properties and reactivity
Acetic Acid Side Chain Esterification (e.g., ethyl ester)Enhanced cell permeability (pro-drug strategy) nih.govresearchgate.net
Amidation (e.g., with amino acids)Altered solubility and target specificity researchgate.net
Bioisosteric replacement (e.g., tetrazole)Improved metabolic stability and binding nih.gov
7-Position Methyl Group Substitution with larger alkyl groupsProbing steric tolerance of the binding site
Replacement with functional groupsIntroducing new interaction points with the target

This table illustrates potential avenues for the rational design of derivatives based on the this compound scaffold, drawing on established medicinal chemistry and pro-drug strategies.

These rationally designed analogs will be synthesized through established or novel chemical pathways, such as those involving Grignard reagents or Friedel-Crafts reactions, to generate a library of compounds for further biological evaluation. nih.gov

Expanding the Scope of Biological Applications and Target Space

The naphthalene-acetic acid framework is a versatile scaffold known for a wide array of biological activities. mdpi.comrasayanjournal.co.in While initially recognized for their role as synthetic auxins in regulating plant growth, these compounds and their derivatives have shown potential in diverse therapeutic areas. mdpi.comwikipedia.orgkujnsr.commdpi.com A significant future direction for this compound is the systematic screening of it and its newly designed derivatives against a broad range of biological targets to uncover novel applications.

The known activities of related naphthalene compounds suggest several promising areas for investigation:

Anti-inflammatory Effects: Naproxen (B1676952), a well-known NSAID, is a methoxy-substituted naphthalene-acetic acid derivative. mdpi.com This precedent suggests that derivatives of this compound should be evaluated for inhibitory activity against cyclooxygenase (COX) enzymes and other mediators of inflammation. researchgate.net

Anticancer Activity: Certain arylnaphthalene lignan (B3055560) lactones and other naphthalene derivatives have demonstrated potent antitumor effects by inhibiting topoisomerases or tubulin polymerization. nih.govnih.gov Screening against various cancer cell lines (e.g., breast, lung, colon) could reveal new antiproliferative agents.

Antimicrobial Properties: The naphthalene core is present in several FDA-approved antimicrobial agents. mdpi.com Studies on substituted naphthalene hydrazides have shown antibacterial and antifungal activity, indicating that derivatives of this compound could be developed as new anti-infective agents. nih.govrasayanjournal.co.in

Antiviral Potential: Recent computational studies have highlighted naphthalene-based scaffolds as potential inhibitors of viral enzymes, such as the SARS-CoV-2 papain-like protease (PLpro), opening an avenue for the development of novel antiviral therapeutics. nih.gov

Neuroprotection: Some studies have explored naphthalene derivatives for their potential in neurodegenerative diseases, suggesting that this class of compounds could be investigated for activity against targets like BACE-1 in Alzheimer's disease. acs.org

Potential Therapeutic AreaPotential Biological Target(s)Rationale based on Related Compounds
Anti-inflammatory Cyclooxygenase (COX-1, COX-2)Structural similarity to Naproxen mdpi.com
Anticancer Topoisomerases I & II, TubulinActivity of other naphthalene derivatives nih.govnih.gov
Antimicrobial Bacterial & Fungal EnzymesKnown antimicrobial naphthalene-based drugs mdpi.comrasayanjournal.co.in
Antiviral Viral Proteases (e.g., SARS-CoV-2 PLpro)In silico predictions for naphthalene scaffolds nih.gov
Neuroprotection Beta-secretase 1 (BACE-1)Research into BACE-1 inhibitors with similar structures acs.org
Plant Growth Regulation Auxin Receptors (e.g., TIR1/AFB)Established role of NAA as a synthetic auxin wikipedia.orgresearchgate.net

This table outlines potential new biological applications and molecular targets for this compound and its derivatives, based on the documented activities of structurally related compounds.

Development of Advanced Computational Models for Predictive Research

To navigate the vast chemical space of potential derivatives and prioritize synthetic efforts, the development and application of advanced computational models are indispensable. nih.govijpsjournal.com In silico techniques can accelerate the discovery pipeline by predicting the biological activity, pharmacokinetic properties, and potential toxicity of hypothetical molecules before they are synthesized.

Quantitative Structure-Activity Relationship (QSAR) models will be pivotal. By correlating structural or physicochemical descriptors of a series of naphthalene-acetic acid derivatives with their measured biological activity, QSAR models can predict the potency of new, unsynthesized compounds. nih.govnih.gov These models help identify the key molecular features that drive activity, providing direct feedback for the rational design process.

Molecular Docking simulations will offer insights into how this compound and its analogs bind to specific protein targets. ijpsjournal.com By predicting the binding pose and estimating the binding affinity, docking can help to screen large virtual libraries of compounds against targets like COX enzymes, viral proteases, or tubulin, identifying the most promising candidates for synthesis.

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are crucial for early-stage evaluation of drug-likeness. ijpsjournal.com These computational tools can forecast properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxic liabilities, allowing researchers to deprioritize compounds that are likely to fail in later stages of development.

Computational ApproachApplication in ResearchExpected Outcome
QSAR Modeling Predict bioactivity of new derivativesPrioritization of potent compounds for synthesis nih.govyoutube.com
Molecular Docking Simulate binding to protein targetsIdentification of key binding interactions and lead candidates nih.gov
ADMET Prediction Evaluate drug-like propertiesEarly identification of compounds with poor pharmacokinetics or toxicity ijpsjournal.com
Molecular Dynamics (MD) Simulate protein-ligand complex stabilityUnderstanding the dynamic behavior and stability of the binding interaction

This table summarizes the key computational methods that will be instrumental in the future research and development of this compound derivatives.

Integration with Systems Biology and Omics Technologies for Holistic Understanding

To fully comprehend the biological impact of this compound and its derivatives, future research must move beyond single-target interactions and embrace a systems-level perspective. The integration of "omics" technologies—such as transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular and organismal response to compound treatment. nih.gov

Transcriptomics (e.g., RNA-sequencing) can reveal how treatment with a compound alters the gene expression profile of cells. This can help elucidate the mechanism of action by identifying entire signaling pathways that are upregulated or downregulated. For example, studies on 1-naphthaleneacetic acid in plants have used transcriptomics to identify genes related to hormone signaling and adventitious root formation. nih.gov A similar approach in human cells could uncover novel mechanisms of anti-inflammatory or anticancer activity.

Metabolomics , which analyzes the complete set of small-molecule metabolites, can provide a functional readout of the physiological state of a cell or organism. nih.gov By measuring changes in metabolite levels after treatment, researchers can identify the specific metabolic pathways that are perturbed by the compound.

Proteomics can identify changes in protein expression and post-translational modifications, offering further clues into the compound's mechanism of action and potential off-target effects. When this multi-omics data is integrated, it allows for the construction of comprehensive network models that describe how a compound like this compound influences cellular biology on a global scale. This approach is crucial for understanding complex biological responses, identifying biomarkers for efficacy, and anticipating potential side effects long before clinical trials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(7-Methylnaphthalen-1-yl)acetic acid?

  • Methodology : Regioselective bromination of substituted phenylacetic acids (e.g., 4-methoxyphenylacetic acid) using bromine in acetic acid is a robust approach. This method leverages electron-withdrawing/donating substituent effects to direct reactivity. Subsequent hydrolysis or decarboxylation steps can yield the desired product .
  • Key Considerations : Monitor reaction conditions (e.g., temperature, stoichiometry) to minimize side products like 2-isomer impurities . Confirm regioselectivity via NMR or X-ray crystallography .

Q. How can structural characterization of this compound be performed?

  • Techniques :

  • X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve bond angles and torsion angles (e.g., dihedral angles between substituents and aromatic planes) .
  • ORTEP-3 : Generate graphical representations of molecular geometry to visualize substituent alignment (e.g., methoxy group coplanarity vs. acetic acid perpendicularity) .
    • Data Interpretation : Compare experimental bond angles (e.g., C–C–C angles at substituents) to theoretical values to assess electronic effects .

Q. What purification strategies are effective for isolating this compound?

  • Methods :

  • Recrystallization : Use solvents like methanol or dichloromethane with slow evaporation to obtain high-purity crystals .
  • Column Chromatography : Employ gradients (e.g., dichloromethane/methanol) to separate isomers or by-products .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. crystallography) be resolved?

  • Case Study : Discrepancies in substituent orientation (e.g., methoxy group coplanarity in crystallography vs. dynamic effects in NMR) can arise. Use computational modeling (DFT) to simulate NMR spectra under varying conformational states .
  • Validation : Cross-reference crystallographic torsion angles (e.g., C7–O1–C1–C6 = 1.2° ) with NOESY/ROESY NMR data to confirm static vs. dynamic structures.

Q. What strategies optimize the synthesis yield of this compound in multi-step reactions?

  • Experimental Design :

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 1 h at 120°C vs. traditional reflux) while maintaining regioselectivity .
  • Catalyst Screening : Test bases like Et3N or ammonium acetate to enhance intermediate stability .
    • Troubleshooting : Monitor by-products via LC-MS and adjust stoichiometry or solvent polarity to suppress undesired pathways .

Q. How do electronic substituent effects influence the reactivity of this compound?

  • Analysis :

  • Crystallographic Data : Electron-withdrawing groups (e.g., Br) increase adjacent C–C–C angles (121.5°), while electron-donating groups (e.g., OMe) reduce angles (118.2°) .
  • Reactivity Trends : Use Hammett constants (σ) to predict substituent effects on reaction rates in further functionalization (e.g., esterification, amidation) .

Q. What computational tools are suitable for modeling the hydrogen-bonding network of this compound?

  • Approach :

  • Software : Utilize Mercury or CrystalExplorer to analyze hydrogen-bond motifs (e.g., R2<sup>2</sup>(8) dimers ).
  • DFT Calculations : Simulate intermolecular interactions (e.g., O–H···O bonds) to predict packing efficiency and stability .

Safety and Handling

Q. What are the toxicological considerations for handling this compound?

  • Guidelines :

  • Exposure Limits : Follow OSHA/NIOSH recommendations for naphthalene derivatives (e.g., avoid inhalation; use fume hoods) .
  • Waste Disposal : Neutralize acidic residues before disposal to prevent environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.